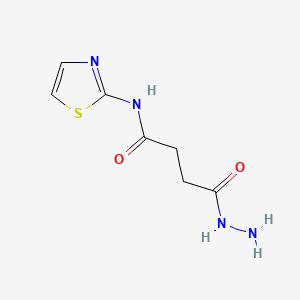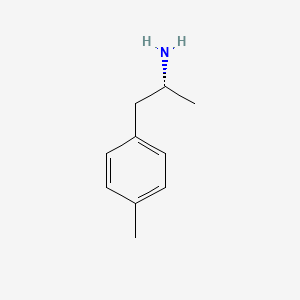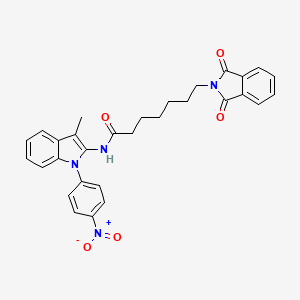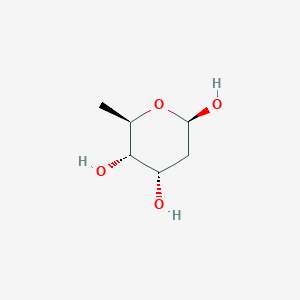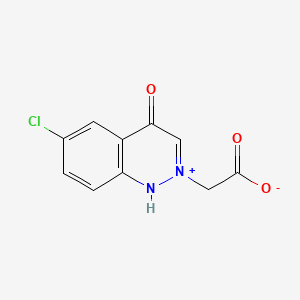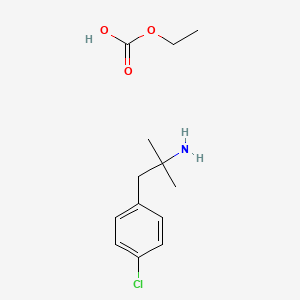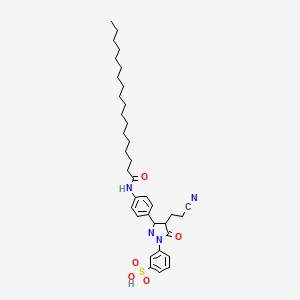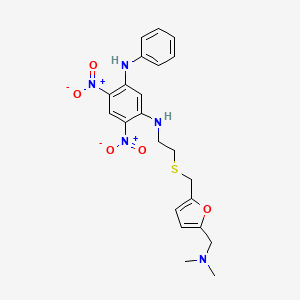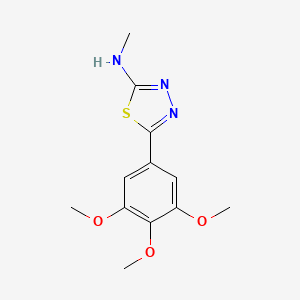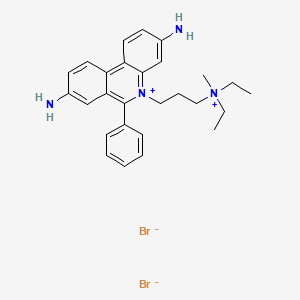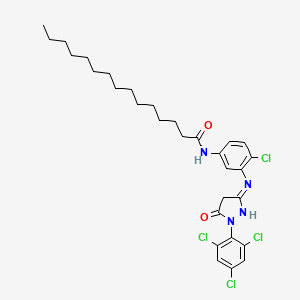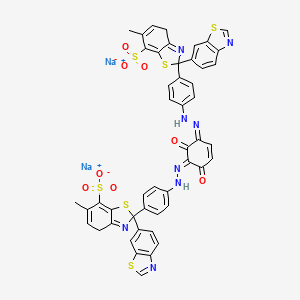
Disodium 2',2'''-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, plastics, and inks. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-1,3-phenylene. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,1-phenylene to form the azo compound. This reaction is carried out in an alkaline medium to ensure the stability of the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonate groups, enhancing the compound’s solubility in water.
Final Coupling: The sulfonated azo compound is then coupled with 6-methyl(2,6’-bibenzothiazole) to form the final product.
Industrial Production Methods
In industrial settings, the production of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups and aromatic rings play a crucial role in this process by stabilizing the electronic structure and allowing for efficient light absorption.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.
Disodium 6,6’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(4-sulfonate): A structurally similar compound with different sulfonation patterns.
Uniqueness
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its specific combination of azo groups and sulfonate groups, which provide it with distinct solubility and stability properties, making it highly effective as a dye in various industrial applications.
Properties
CAS No. |
5915-60-6 |
|---|---|
Molecular Formula |
C48H32N8Na2O8S6 |
Molecular Weight |
1087.2 g/mol |
IUPAC Name |
disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[(2Z)-2-[(5E)-5-[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C48H34N8O8S6.2Na/c1-25-3-15-36-43(45(25)69(59,60)61)67-47(51-36,29-9-17-33-39(21-29)65-23-49-33)27-5-11-31(12-6-27)53-55-35-19-20-38(57)41(42(35)58)56-54-32-13-7-28(8-14-32)48(30-10-18-34-40(22-30)66-24-50-34)52-37-16-4-26(2)46(44(37)68-48)70(62,63)64;;/h3-14,17-24,53-54H,15-16H2,1-2H3,(H,59,60,61)(H,62,63,64);;/q;2*+1/p-2/b55-35-,56-41+;; |
InChI Key |
FKXXNKSYLKLWBD-BYPHFXFKSA-L |
Isomeric SMILES |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N/N=C\4/C=CC(=O)/C(=N\NC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)/C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
Canonical SMILES |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



